molecular formula C17H14FNO3S B2517285 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034340-31-1

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2517285
CAS No.: 2034340-31-1
M. Wt: 331.36
InChI Key: HWCARYMLLOZRNV-UHFFFAOYSA-N
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Description

  • Starting material: 5-(thiophen-3-yl)furan-2-carbaldehyde
  • Reagents: Sodium borohydride (NaBH₄), Methanol (CH₃OH)
  • Conditions: Room temperature, inert atmosphere
  • Step 3: Coupling Reaction

    • Reagents: N,N’-dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP)
    • Conditions: Anhydrous dichloromethane (CH₂Cl₂), Room temperature
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluorine and methoxy substituents. The thiophene-furan moiety is then attached through a series of coupling reactions.

    • Step 1: Synthesis of Benzamide Core

      • Starting material: 3-fluoro-4-methoxybenzoic acid
      • Reagents: Thionyl chloride (SOCl₂), Ammonia (NH₃)
      • Conditions: Reflux in anhydrous conditions

    Chemical Reactions Analysis

    Types of Reactions

    3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

      Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

      Reduction: The carbonyl group in the benzamide can be reduced to an amine using lithium aluminum hydride (LiAlH₄).

      Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: m-CPBA, Acetic acid (CH₃COOH), Room temperature

      Reduction: LiAlH₄, Anhydrous ether, Reflux

      Substitution: Sodium hydride (NaH), Dimethylformamide (DMF), Elevated temperature

    Major Products

      Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

      Reduction: Formation of primary amines from the benzamide core.

      Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Scientific Research Applications

    3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

      Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

      Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

      Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

      Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Comparison with Similar Compounds

    Similar Compounds

      3-fluoro-4-methoxybenzamide: Lacks the thiophene-furan moiety, resulting in different chemical and biological properties.

      4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and stability.

    Uniqueness

    3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to the combination of fluorine, methoxy, and thiophene-furan moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HWCARYMLLOZRNV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H14FNO3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    331.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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